2-Myristoylglycerol-d5
CAS No.:
Cat. No.: VC0201094
Molecular Formula: C₁₇H₂₉D₅O₄
Molecular Weight: 307.48
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₇H₂₉D₅O₄ |
|---|---|
| Molecular Weight | 307.48 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.49 g/mol |
| Accurate Mass | 307.277 |
| SMILES | [2H]C([2H])(O)C([2H])(OC(=O)CCCCCCCCCCCCC)C([2H])([2H])O |
| InChI | InChI=1S/C17H34O4/c1-13-17(20)21-16(14-18)15-19/h16,18-19H,13-15H2/i14D2,15D2,16D |
| IUPAC Name | (1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) tetradecanoate |
Applications in Scientific Research
Analytical Chemistry
One of the primary uses of 2-Myristoylglycerol-d5 is as an internal standard in mass spectrometry and liquid chromatography techniques . The incorporation of deuterium atoms into the molecule allows researchers to differentiate it from endogenous compounds during analysis. This differentiation enhances the accuracy and reliability of quantitative measurements.
For example, in electrospray ionization mass spectrometry (ESI-MS), the deuterium labeling facilitates the identification of molecular species through distinct isotopic patterns . This property is particularly beneficial for studying complex mixtures containing triacylglycerols (TAGs) and diacylglycerols (DAGs), where overlapping molecular weights can complicate analysis.
Pharmacokinetics
In pharmacokinetic studies, 2-Myristoylglycerol-d5 serves as a tracer to monitor the absorption, distribution, metabolism, and excretion of drugs . Its stable isotope labeling ensures that it remains distinguishable from naturally occurring glycerol derivatives in biological systems.
Metabolic Studies
The compound is widely used to investigate metabolic pathways involving glycerol and fatty acids . By tracking the labeled molecule through various biochemical reactions, researchers can gain insights into energy utilization and lipid metabolism.
Synthesis and Stability
Synthesis Methods
The synthesis of 2-Myristoylglycerol-d5 involves esterification reactions using perdeuterated glycerol as a starting material . The process typically includes the following steps:
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Preparation of Perdeuterated Glycerol: Deuterium atoms are introduced into glycerol through chemical exchange reactions or catalytic processes.
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Esterification with Myristic Acid: The perdeuterated glycerol reacts with myristic acid under controlled conditions to form the ester bond.
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Purification: The product is purified using chromatographic techniques to ensure high purity (>98%).
Stability
The compound exhibits excellent stability under standard laboratory conditions . It is typically stored at room temperature but may require refrigeration or freezing for long-term preservation.
| Condition | Recommendation |
|---|---|
| Temperature | Room temperature |
| Long-term Storage | Refrigeration or freezing |
| Protection | Shield from air and light |
Research Findings
Mass Spectrometric Analysis
Studies have demonstrated that deuterium-labeled compounds like 2-Myristoylglycerol-d5 significantly improve the accuracy of mass spectrometric analyses . For instance:
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Electrospray Ionization: The labeled molecule generates distinct ammonium adducts () that facilitate molecular weight determination.
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Fragmentation Patterns: Deuterium labeling alters fragmentation pathways during MS/MS experiments, providing unique structural information about lipid species.
Quantitative Analysis in Biological Samples
The use of 2-Myristoylglycerol-d5 as an internal standard has enabled precise quantification of glycerol derivatives in biological matrices such as plasma and tissue extracts . This capability is crucial for therapeutic drug monitoring and metabolic research.
Table 3: Applications in Biological Analysis
| Application | Example |
|---|---|
| Therapeutic Drug Monitoring | Quantification of drug metabolites |
| Metabolic Research | Study of lipid metabolism |
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